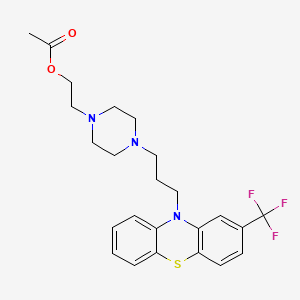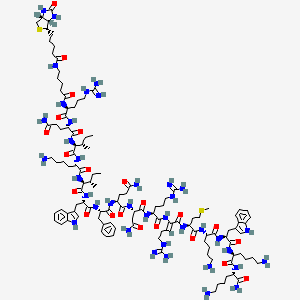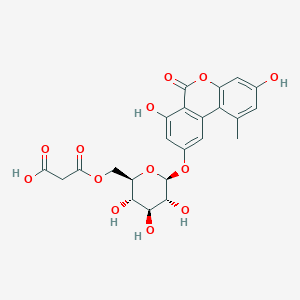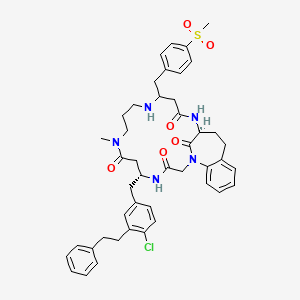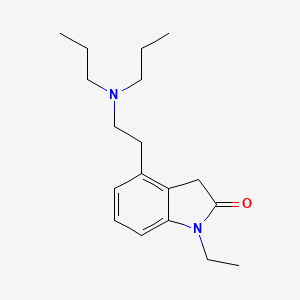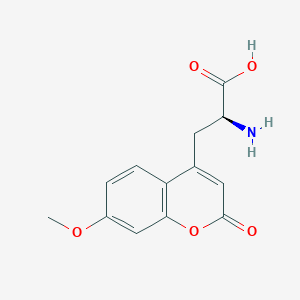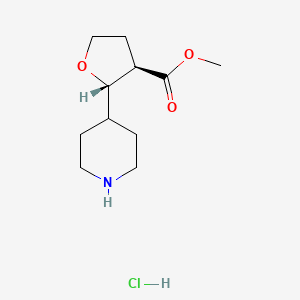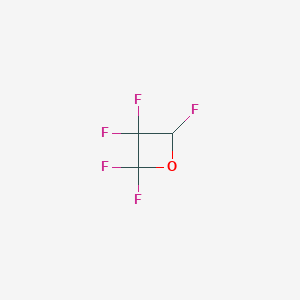
2,2,3,3,4-Pentafluorooxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4-Pentafluorooxetane is a fluorinated organic compound with the molecular formula C3HF5O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. The presence of multiple fluorine atoms imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4-Pentafluorooxetane typically involves the reaction of tetrafluoroethylene with formaldehyde in the presence of anhydrous hydrogen fluoride. This reaction proceeds under controlled conditions to ensure the formation of the desired oxetane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3,4-Pentafluorooxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield partially or fully de-fluorinated products.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized oxetanes .
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4-Pentafluorooxetane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2,3,3,4-Pentafluorooxetane exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and function.
Pathways Involved: It may influence metabolic pathways by modifying the activity of key enzymes involved in oxidation-reduction reactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetrafluorooxetane: Lacks one fluorine atom compared to 2,2,3,3,4-Pentafluorooxetane, resulting in different reactivity and properties.
2,2,4,4-Tetrafluorooxetane: Another fluorinated oxetane with distinct substitution patterns and applications.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical processes .
Eigenschaften
Molekularformel |
C3HF5O |
|---|---|
Molekulargewicht |
148.03 g/mol |
IUPAC-Name |
2,2,3,3,4-pentafluorooxetane |
InChI |
InChI=1S/C3HF5O/c4-1-2(5,6)3(7,8)9-1/h1H |
InChI-Schlüssel |
CDCFTPZUBKXYSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(O1)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


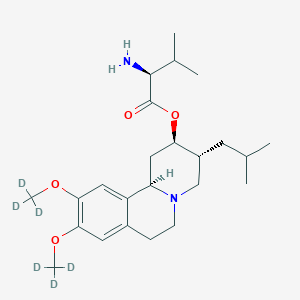
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
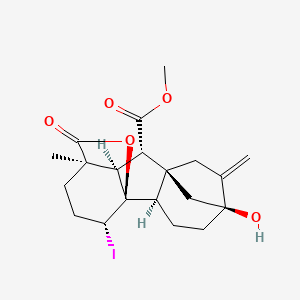
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
